

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2-ethoxy-5-methylphenylboronic acid
Cat. No.:	B1286885

[Get Quote](#)

An In-depth Technical Guide to (3-bromo-2-ethoxy-5-methylphenyl)boronic acid

This document provides a comprehensive overview of the physical and chemical properties, representative synthesis, and common applications of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid. It is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Core Compound Properties

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid is an organoboron compound, a class of molecules widely used in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions. Its structure features a phenylboronic acid moiety substituted with bromo, ethoxy, and methyl groups, making it a versatile building block for the synthesis of complex organic molecules.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for (3-bromo-2-ethoxy-5-methylphenyl)boronic acid. Experimental data such as melting and boiling points are not consistently reported in public literature; therefore, data for a structurally similar compound, 3-bromo-2-methoxy-5-methylphenylboronic acid, is provided for reference where noted.

Property	Value	Reference / Note
CAS Number	870718-00-6	[1] [2]
Molecular Formula	C ₉ H ₁₂ BB ₂ O ₃	[3]
Molecular Weight	258.91 g/mol	Calculated from formula
Monoisotopic Mass	258.0063 Da	[3]
IUPAC Name	(3-bromo-2-ethoxy-5-methylphenyl)boronic acid	
InChI	InChI=1S/C9H12BB ₂ O ₃ /c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3	[3]
SMILES	B(C1=CC(=CC(=C1OCC)Br)C)(O)O	[3]
Appearance	White to off-white solid	Typical appearance for arylboronic acids
Melting Point	102-106 °C (lit.)	Data for the analogous methoxy compound (CAS 870717-99-0) [4]
Solubility	Soluble in organic solvents like THF, Dioxane, and Methanol.	General solubility for arylboronic acids

Synthesis and Reactivity

Arylboronic acids are stable, easy to handle, and generally have low toxicity, making them highly valuable in synthetic chemistry.[\[5\]](#)

Experimental Protocols

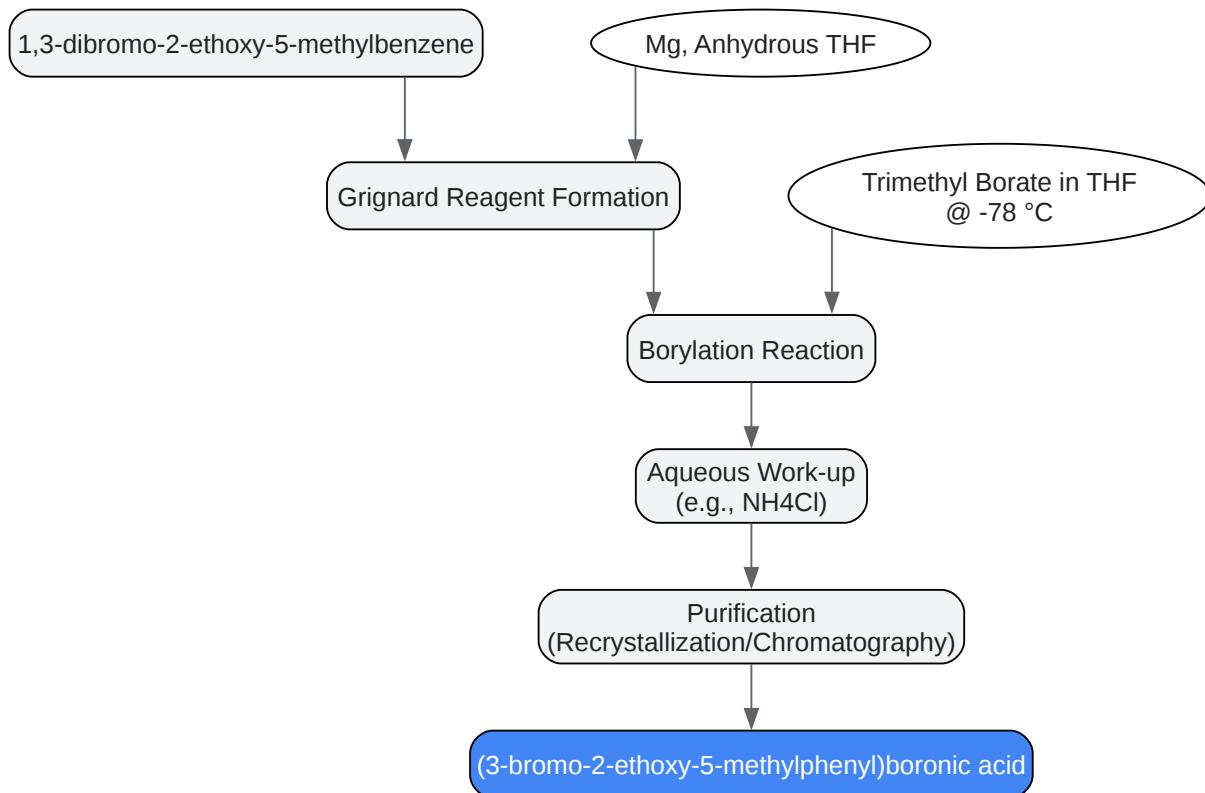
The following protocols are generalized methodologies and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 2.1: Representative Synthesis of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids via Grignard reagent formation followed by reaction with a borate ester.^[6] The starting material would be 1,3-dibromo-2-ethoxy-5-methylbenzene.

- Step 1: Grignard Reagent Formation

- Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).
- To the flask, add magnesium turnings (1.1 equivalents).
- Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
- Dissolve 1,3-dibromo-2-ethoxy-5-methylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
- Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.
- Once the reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.


- Step 2: Borylation

- In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (2.0 equivalents) in anhydrous THF.
- Cool this solution to -78 °C using a dry ice/acetone bath.
- Transfer the prepared Grignard reagent from Step 1 into the trimethyl borate solution via cannula, keeping the temperature at -78 °C.

- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Step 3: Work-up and Purification
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.
 - Separate the organic layer. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield the crude boronic acid.
 - The product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by silica gel chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the target arylboronic acid.

[Click to download full resolution via product page](#)

Figure 1. Generalized synthesis workflow for an arylboronic acid.

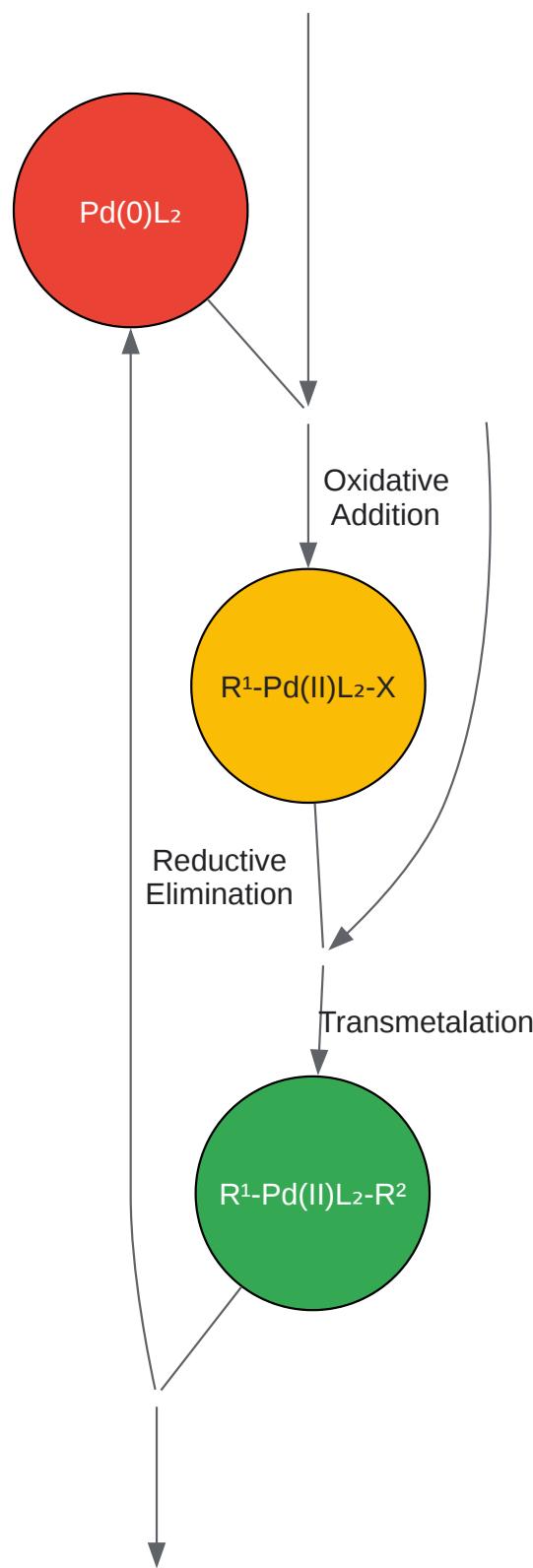
Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[7][8]} This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.^{[5][7][9]}

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction using (3-bromo-2-ethoxy-5-methylphenyl)boronic acid and an aryl halide.

- Materials:


- (3-bromo-2-ethoxy-5-methylphenyl)boronic acid (1.2 equivalents)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

- Procedure:

- To a reaction vessel, add the aryl halide, (3-bromo-2-ethoxy-5-methylphenyl)boronic acid, and the base.
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Add the palladium catalyst to the vessel.
- Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
- Separate the layers, and extract the aqueous phase with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualization of Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

[Click to download full resolution via product page](#)

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organic halide (R^1-X) to a $Pd(0)$ complex, forming a $Pd(II)$ species.^{[9][10]} This is followed by transmetalation, where the organic group (R^2) from the boronic acid replaces the halide on the palladium complex, a step that is facilitated by a base.^{[5][10]} Finally, reductive elimination occurs, forming a new carbon-carbon bond between R^1 and R^2 and regenerating the catalytically active $Pd(0)$ species.^{[7][10]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-BROMO-2-ETHOXY-5-METHYLPHENYLBORONIC & | 870718-00-6 [m.chemicalbook.com]
- 3. PubChemLite - 3-bromo-2-ethoxy-5-methylphenylboronic acid (C9H12BBrO3) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [(3-bromo-2-ethoxy-5-methylphenyl)boronic acid physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286885#3-bromo-2-ethoxy-5-methylphenyl-boronic-acid-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com